

Toxicology Profile of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methoxy-4-hydroxyphenylglycolaldehyde
Cat. No.:	B101626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for **3-Methoxy-4-hydroxyphenylglycolaldehyde** (MHPG-aldehyde). It is intended for research and informational purposes only. Direct toxicological data for MHPG-aldehyde is limited; therefore, this guide extrapolates from data on structurally related aldehydes and general principles of aldehyde toxicity. All experimental data presented are illustrative and should be confirmed through dedicated studies.

Introduction

3-Methoxy-4-hydroxyphenylglycolaldehyde (MHPG-aldehyde) is a key intermediate in the metabolism of norepinephrine, a critical neurotransmitter in the sympathetic nervous system.^[1] ^[2] It is formed from 3-methoxy-4-hydroxyphenylglycol (MHPG) via oxidation.^[1] As an aldehyde, MHPG-aldehyde possesses a reactive carbonyl group, which is a structural feature associated with potential toxicity.^[3]^[4] Aldehydes are known to interact with biological macromolecules, leading to cellular damage and various toxicological endpoints.^[3]^[4]^[5] This guide provides a detailed examination of the known and potential toxicological profile of MHPG-aldehyde, drawing upon current literature and established toxicological methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of MHPG-aldehyde is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₄	[6]
Molecular Weight	182.17 g/mol	[6]
CAS Number	17592-23-3	[6]
Appearance	Solid (predicted)	[6]
Water Solubility	Data not available	
logP	-0.9 (predicted)	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) - Hypothetical

Detailed ADME data for MHPG-aldehyde are not available. However, based on its structure and the general behavior of catecholamine metabolites, a hypothetical profile can be proposed.

- Absorption: Due to its relatively small size and polar nature, MHPG-aldehyde is likely to be absorbed from the gastrointestinal tract if ingested. Dermal and inhalation absorption are also possible routes of exposure.
- Distribution: Following absorption, MHPG-aldehyde would be expected to distribute into various tissues. Its ability to cross the blood-brain barrier is unknown.
- Metabolism: MHPG-aldehyde is an intermediate in the metabolic pathway of norepinephrine. [1] It is anticipated to be further metabolized, primarily through oxidation to 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid, VMA) by aldehyde dehydrogenase (ALDH) enzymes.[7] This detoxification pathway is crucial in mitigating aldehyde toxicity.[7]
- Excretion: The metabolites of MHPG-aldehyde, such as VMA, are primarily excreted in the urine.

Toxicological Data

Direct quantitative toxicological data for MHPG-aldehyde, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not currently available in the public domain. The following tables present a template for such data, which would need to be determined through standardized toxicological testing.

Table 2: Acute Toxicity - Illustrative Data

Test	Species	Route	LD50 (mg/kg)	Observations
Acute Oral Toxicity	Rat	Oral		Data not available
Acute Dermal Toxicity	Rabbit	Dermal		Data not available
Acute Inhalation Toxicity	Rat	Inhalation		Data not available

Table 3: Sub-chronic and Chronic Toxicity - Illustrative Data

Study Duration	Species	Route	NOAEL (mg/kg/day)	Target Organs
28-day Repeated Dose	Rat	Oral		Data not available
90-day Repeated Dose	Rat	Oral		Data not available
Carcinogenicity	Mouse	Oral		Data not available

Mechanistic Toxicology

The toxicity of aldehydes is generally attributed to their high reactivity, leading to the formation of adducts with cellular macromolecules such as proteins and DNA.[3][5] This can result in enzyme inactivation, disruption of cellular signaling, and genotoxicity.

Cytotoxicity

Aldehydes are known to be cytotoxic.[4] The cytotoxic effects of MHPG-aldehyde would likely be concentration-dependent and could involve mechanisms such as:

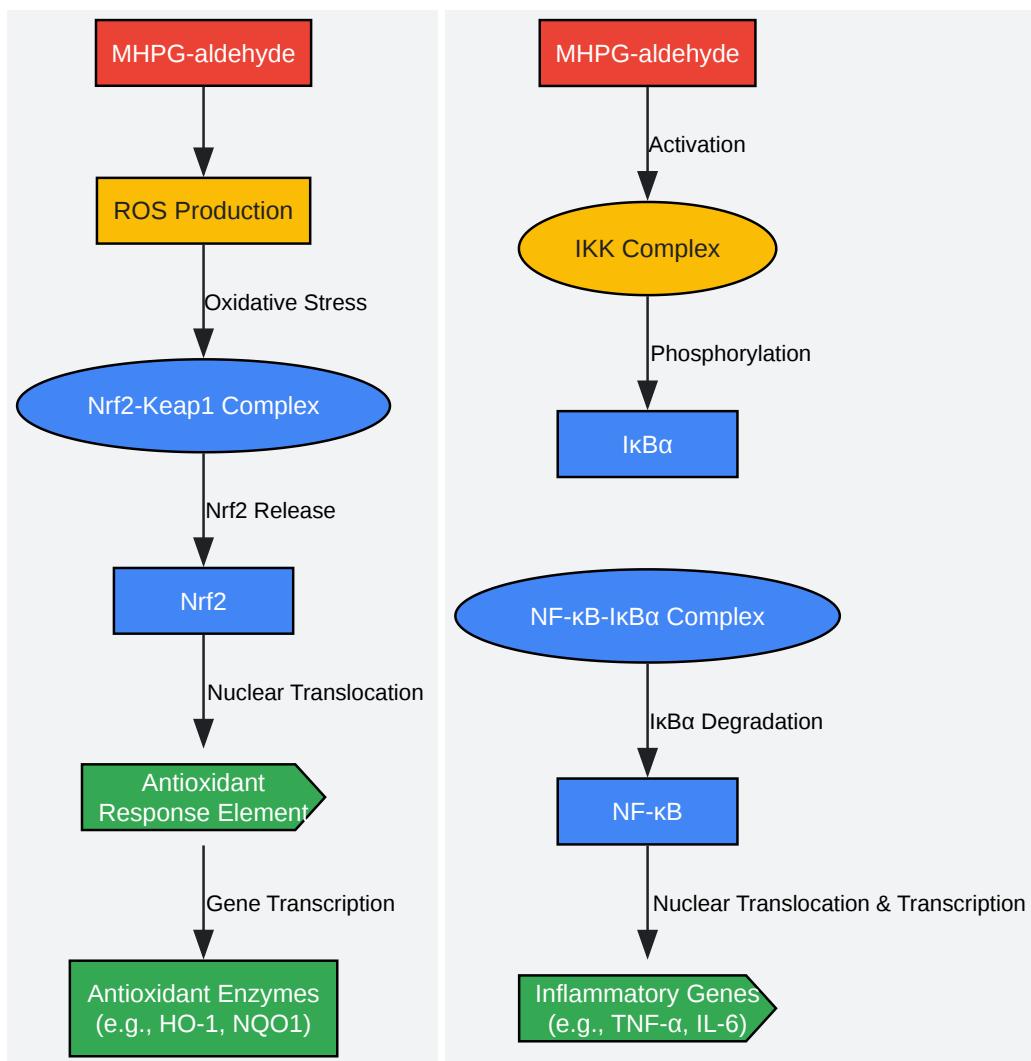
- Oxidative Stress: Aldehyde metabolism can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8]
- Mitochondrial Dysfunction: Aldehydes can impair mitochondrial function, leading to decreased ATP production and the initiation of apoptosis.
- Protein Adduction: The aldehyde group can react with amino acid residues in proteins, leading to protein cross-linking and loss of function.[3]

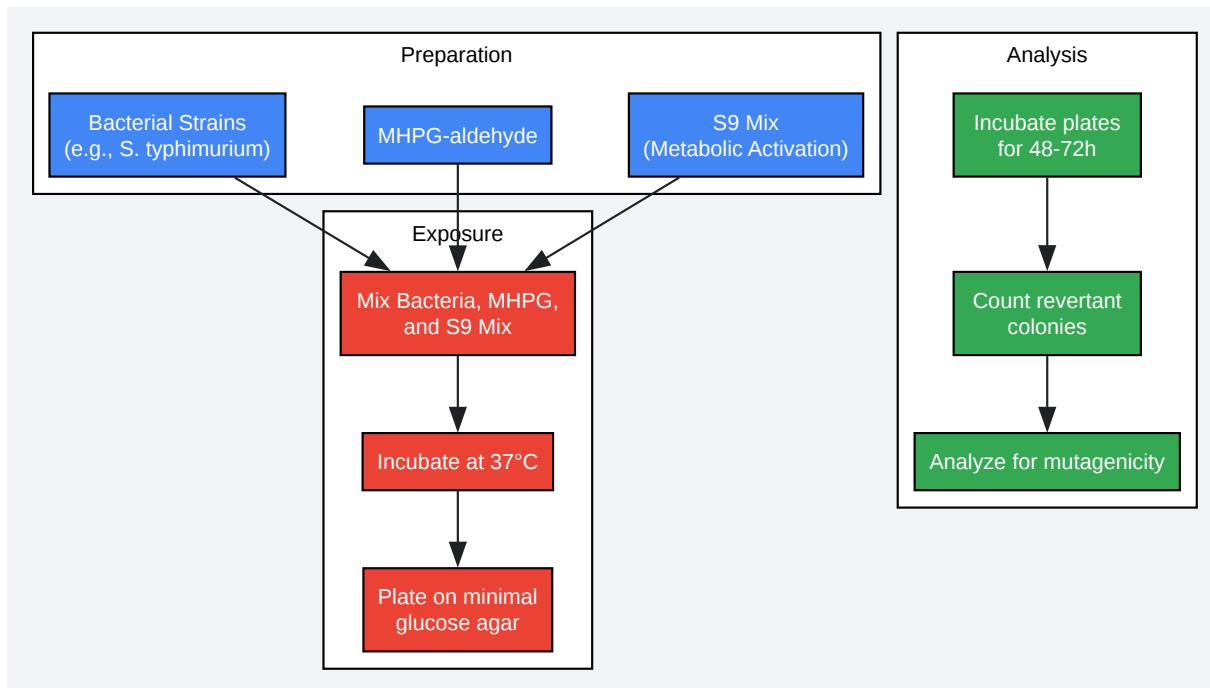
Genotoxicity

Many aldehydes are genotoxic, meaning they can damage DNA.[3][5] Potential genotoxic effects of MHPG-aldehyde could include:

- DNA Adduct Formation: The aldehyde group can react with DNA bases, forming DNA adducts that can lead to mutations if not repaired.[5]
- DNA Cross-linking: Aldehydes can induce both DNA-protein and DNA-DNA cross-links, which can interfere with DNA replication and transcription.[3]

Table 4: Genotoxicity Profile - Illustrative Data


Assay	Test System	Result
Ames Test (Bacterial Reverse Mutation)	<i>S. typhimurium</i>	Data not available
In vitro Chromosomal Aberration	Human lymphocytes	Data not available
In vivo Micronucleus Test	Mouse bone marrow	Data not available


Signaling Pathways

Aldehydes are known to modulate various cellular signaling pathways, often as a consequence of their reactivity and the induction of cellular stress. While specific data for MHPG-aldehyde is lacking, the following pathways are likely to be affected based on general aldehyde toxicology.

Oxidative Stress Response Pathways

The generation of ROS by aldehydes can activate signaling pathways involved in the cellular response to oxidative stress.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. *P. aeruginosa* Metabolome Database: 3-methoxy-4-hydroxyphenylglycolaldehyde (PAMDB120374) [pseudomonas.umaryland.edu]

- 2. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 3. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methoxy-4-hydroxyphenylglycolaldehyde | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of aldehyde dehydrogenase 2 in 1-methy-4-phenylpyridinium ion-induced aldehyde stress and cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicology Profile of 3-Methoxy-4-hydroxyphenylglycolaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101626#toxicology-profile-of-3-methoxy-4-hydroxyphenylglycolaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com